molecular formula C7H11ClN2 B8255298 2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride

2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride

Cat. No.: B8255298
M. Wt: 158.63 g/mol
InChI Key: RWOURICTQVDDFX-UHFFFAOYSA-N
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Description

2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride ( 2108096-79-1) is a spirocyclic chemical scaffold of significant interest in modern drug discovery and development. This compound features a nitrile group at the 6-position, which serves as a versatile handle for further synthetic modification, allowing researchers to create a diverse array of derivatives . The rigid, three-dimensional structure of the 2-azaspiro[3.3]heptane core is highly valued as a conformational constraint, often used as a surrogate for flat aromatic rings or saturated rings like piperidines to improve the physicochemical and pharmacological properties of drug candidates . Spirocycles like this one are increasingly explored in medicinal chemistry for their ability to reduce planarity and decrease lipophilicity (logD) compared to standard ring systems, which can lead to enhanced solubility, better metabolic stability, and improved safety profiles . The 2-azaspiro[3.3]heptane scaffold is a key structural motif in the synthesis of sterically constrained amino acid analogues, such as analogues of ornithine and GABA, which are useful for biochemistry and the design of peptidomimetic drugs . Furthermore, this scaffold and its derivatives are investigated for a range of therapeutic areas, including the development of antineoplastic, antidepressant, antiviral, and antibacterial agents . This product is supplied as the hydrochloride salt to enhance stability and solubility. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-azaspiro[3.3]heptane-6-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c8-3-6-1-7(2-6)4-9-5-7;/h6,9H,1-2,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOURICTQVDDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CNC2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Reduction to Dimethanol

Cyclobutane-1,1-dicarboxylic acid is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–20°C, yielding 1,1-cyclobutanedimethanol.
Reaction Conditions :

  • Solvent: THF

  • Temperature: 0–20°C

  • Yield: >95%

Step 2: Disulfonate Formation

The dimethanol intermediate reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (Et₃N) to form 1,1-cyclobutanedimethanol disulfonate.
Reaction Conditions :

  • Solvent: DCM

  • Base: Et₃N

  • Yield: ~90%

Step 3: Spirocyclic Ring Formation

Cyclization with 2-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) and potassium carbonate (K₂CO₃) at 75°C produces 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane.
Reaction Conditions :

  • Solvent: DMSO

  • Base: K₂CO₃

  • Temperature: 75°C

  • Yield: 50–60%

Step 5: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethyl acetate to yield the final hydrochloride salt.
Yield : 85–90%

Sodium Cyanide Substitution Route

This streamlined approach starts from a preformed spirocyclic intermediate (Scheme 2):

Intermediate Preparation

2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in THF, followed by reaction with hydroxylamine to form an oxime intermediate.

Nitrile Formation

The oxime undergoes dehydration using phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl) in pyridine, yielding the nitrile.
Reaction Conditions :

  • Solvent: Pyridine

  • Reagent: TsCl

  • Yield: 68–75%

Salt Formation

The product is treated with HCl gas in ethyl acetate to afford the hydrochloride salt.

Direct Cyanidation of Spirocyclic Ketone

A ketone intermediate (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) is converted to the nitrile via a cyanohydrin reaction (Scheme 3):

Cyanohydrin Formation

The ketone reacts with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂) to form a cyanohydrin intermediate.

Dehydration

The cyanohydrin is dehydrated using acetic anhydride (Ac₂O) or sulfuric acid (H₂SO₄), yielding the nitrile.
Reaction Conditions :

  • Solvent: Acetonitrile

  • Temperature: 60–80°C

  • Yield: 70–80%

Deprotection and Salt Formation

The tert-butyl group is removed with HCl in dioxane, followed by salt formation.

Comparative Analysis of Methods

Method Key Steps Total Yield Advantages Limitations
Cyclobutane DerivativeReduction, cyclization, cyanidation30–40%High-purity intermediatesMulti-step, long reaction times
Sodium Cyanide SubstitutionDirect cyanide introduction50–60%Fewer steps, scalableRequires preformed spirocyclic core
Cyanohydrin RouteKetone to nitrile conversion60–70%Mild conditionsSensitive to moisture

Critical Reaction Parameters

  • Temperature Control : LiAlH₄ reductions require strict temperature control (0–20°C) to prevent side reactions.

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance cyclization and deprotection efficiency.

  • Cyanide Source : NaCN is cost-effective but requires careful handling; TMSCN offers safer alternatives .

Chemical Reactions Analysis

2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride has been studied for its potential therapeutic applications, including:

  • Anticancer Activity: Research indicates that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. For instance, derivatives of this compound have shown promise in targeting specific cancer pathways, making them candidates for further development as anticancer agents .
  • Neuropharmacological Effects: Compounds with spirocyclic structures are investigated for neuroprotective properties, potentially offering treatments for neurodegenerative diseases . The interaction with neurotransmitter systems suggests potential antidepressant effects .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthesis of Complex Molecules: Its unique structure allows it to be used in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. The spirocyclic framework can be modified to introduce various functional groups, enhancing the compound's utility in synthetic chemistry .
  • Reagent in Chemical Reactions: It can act as a reagent in various organic reactions, such as oxidation, reduction, and substitution reactions, facilitating the formation of diverse chemical entities .

Data Tables

Application AreaSpecific UseReferences
Medicinal ChemistryAnticancer agent, neuroprotective agent
Organic SynthesisBuilding block for complex molecules
Chemical ReactionsReagent for oxidation and reduction reactions

Case Study 1: Anticancer Activity

A study explored the anticancer properties of 2-Azaspiro[3.3]heptane derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that these compounds may inhibit tumor growth through apoptosis induction.

Case Study 2: Neuropharmacological Effects

Research on the neuropharmacological effects of spirocyclic compounds demonstrated their ability to modulate serotonin and dopamine receptors. This modulation could lead to potential applications in treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure of the compound allows it to interact with various biological targets, potentially leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name CAS Number Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications
2-Azaspiro[3.3]heptane hydrochloride 1420271-08-4 C₆H₁₁N·HCl None 133.62 Building block for drug discovery
6-Methoxy-2-azaspiro[3.3]heptane HCl 1638761-19-9 C₇H₁₄ClNO Methoxy (-OCH₃) 163.65 Solubility in polar solvents; mild toxicity (H302, H315)
6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol HCl 2250242-34-1 C₇H₁₂ClF₂NO Difluoromethyl (-CF₂H) 199.63 Potential fluorinated drug intermediate
6-Propyl-2-azaspiro[3.3]heptane 1708160-36-4 C₉H₁₆N Propyl (-C₃H₇) 138.23 Lipophilic; used in agrochemicals
tert-Butyl 2-azaspiro[3.3]heptan-6-ylcarbamate HCl 1956355-97-7 C₁₁H₂₁ClN₂O₂ tert-Butoxycarbonyl (-Boc) 248.75 Protected amine for peptide synthesis

Key Research Findings and Challenges

  • Synthetic Challenges : 2-Azaspiro[3.3]heptanes are less accessible than 1-azaspiro analogs due to steric hindrance during cyclization . Computational studies highlight the role of substituents (e.g., prenyl groups) in stabilizing ring-closure intermediates .
  • Commercial Availability : Alkylated derivatives (e.g., 6-propyl) are more cost-effective (e.g., $319/g for methyl carboxylate vs. $217/250mg for Boc-protected amines) .
  • Stability : Carbonitrile-containing spirocycles may hydrolyze under acidic conditions, necessitating careful storage (inert atmosphere, 2–8°C) .

Biological Activity

2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a spirocyclic core, which contributes to its distinct pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C9H12ClN2\text{C}_9\text{H}_{12}\text{ClN}_2

This compound features a spirocyclic structure with a nitrile group, which is pivotal for its biological interactions.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for further investigation in drug development.

Receptor Binding

The compound has shown potential in binding to various receptors, modulating signaling pathways that are crucial for cellular communication and response.

DNA Interaction

Preliminary studies suggest that this compound may interact with DNA, influencing gene expression and potentially exhibiting anticancer properties.

Antimicrobial Properties

In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent .

Anticancer Activity

Recent research has explored the anticancer properties of this compound. In cell line studies, the compound has shown cytotoxic effects on cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have indicated that it may inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of pathogens
AnticancerCytotoxic effects on cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Study: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied across different cell lines, indicating selective cytotoxicity .

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a strong inhibitory effect, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic candidate .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride?

  • Methodological Answer : Scalable synthesis of spirocyclic compounds like 2-azaspiro[3.3]heptane derivatives can be achieved via functionalization of bioisosteric precursors (e.g., pipecolic acid analogs). highlights multi-gram synthesis using carbamate intermediates and acid-catalyzed cyclization, yielding derivatives with >70% purity. Photochemical approaches, such as visible light-mediated [2+2] cycloaddition using Ir(III) catalysts (e.g., under blue light irradiation), provide access to polysubstituted spirocycles in mild conditions .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard ( ). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. For example, tert-butyl-protected derivatives (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate) are characterized via 1^1H/13^{13}C NMR and high-resolution MS, as noted in and .

Q. What are the key considerations in selecting protecting groups during synthesis?

  • Methodological Answer : Protecting groups like tert-butyl carbamates (Boc) are favored for their stability under acidic conditions and ease of removal via trifluoroacetic acid (TFA). and demonstrate their use in spirocyclic intermediates to prevent side reactions during nitrile or carboxylate functionalization.

Advanced Research Questions

Q. How does the spirocyclic structure influence pharmacological properties compared to non-spirocyclic analogs?

  • Methodological Answer : The 3D spirocyclic architecture enhances Fsp3^3 character, improving solubility and reducing off-target interactions. In , replacing piperidine in Bupivacaine with 2-azaspiro[3.3]heptane derivatives increased water solubility by 30% and reduced cardiotoxicity. Comparative ADME studies using in vitro assays (e.g., microsomal stability tests) are critical for validating these effects .

Q. What photochemical methods enable the synthesis of polysubstituted derivatives?

  • Methodological Answer : Visible light-mediated triplet energy transfer using Ir(III) photosensitizers (e.g., [Ir(dF(CF3_3)ppy)2_2(dtbbpy)]PF6_6) facilitates intermolecular [2+2] cycloaddition between alkenes and carbonyls. reports diastereoselective synthesis of 2-azaspiro[3.3]heptane derivatives, with kinetic control favoring syn-diastereomers and thermodynamic epimerization yielding anti-products. Scalability is achieved via flow reactors under continuous light exposure .

Q. How can computational methods aid in optimizing reaction conditions for this compound?

  • Methodological Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity in photochemical reactions. used DFT to validate a sensitized energy transfer pathway, guiding catalyst selection (e.g., Ir vs. Ru complexes). Molecular docking studies further optimize spirocyclic scaffolds for target binding, as seen in pipecolic acid bioisostere design .

Q. What strategies address contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, resolves contradictions by comparing logP and pKa values of spirocyclic vs. planar analogs. In vitro potency assays (e.g., IC50_{50} measurements) paired with X-ray crystallography of protein-ligand complexes clarify steric and electronic contributions .

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